5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole
Description
5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole is a boron-containing heterocyclic compound featuring an indazole core substituted with a methoxy group at position 5, a methyl group at position 1, and a pinacol boronate ester at position 2. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . This compound is of interest in medicinal chemistry and materials science due to the indazole scaffold’s prevalence in bioactive molecules and the boronate group’s versatility in functionalization .
Properties
IUPAC Name |
5-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)13-11-9-10(19-6)7-8-12(11)18(5)17-13/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIPBLWGLUZRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-3-indazole with a boronic acid derivative under specific conditions, such as the presence of a palladium catalyst and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion to its corresponding oxo derivatives.
Reduction: Reduction of the boronic acid group to borane derivatives.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Production of borane derivatives.
Substitution: Generation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole can be used as a probe to study biological processes. Its ability to bind to specific proteins or enzymes makes it useful in biochemical assays and drug discovery.
Medicine: This compound has potential applications in medicinal chemistry. It can serve as a precursor for the development of new pharmaceuticals, particularly in the treatment of diseases where boronic acid derivatives play a role, such as cancer and inflammatory conditions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid moiety to the coupling partner. In biological assays, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to measurable biological responses.
Comparison with Similar Compounds
Structural and Functional Analogues
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (CAS 1189746-27-7)
- Structural Differences : The methyl group is at position 2 instead of position 1, and the methoxy group is absent.
- However, the lack of electron-donating methoxy may lower electronic activation for nucleophilic substitution .
- Applications : Used in OLED intermediates due to its simpler structure and lower molecular weight (258.12 g/mol vs. ~298 g/mol for the target compound) .
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 1430753-39-1)
- Structural Differences : A benzyl group replaces the methyl at position 1.
- Physicochemical Properties : Higher molecular weight (334.22 g/mol) and lipophilicity (logP ~3.5) compared to the target compound, making it more suitable for hydrophobic drug delivery systems .
- Synthetic Utility : The benzyl group allows for deprotection strategies in multi-step syntheses, whereas the methyl group in the target compound offers stability under harsh conditions .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2)
- Core Heterocycle : Replaces indazole with benzo[d]isoxazole.
- Electronic Effects : The isoxazole’s oxygen atom introduces electron-withdrawing effects, reducing boronate reactivity in cross-coupling compared to indazole derivatives .
- Applications : Primarily used in agrochemical research due to its lower toxicity profile (LD50 > 500 mg/kg in rodents) .
Positional Isomers and Regiochemical Impact
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 864771-17-5)
- 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 2304634-00-0)
- Regiochemical Impact : Boronate at position 7 alters conjugation pathways, shifting UV-Vis absorption maxima by ~20 nm compared to position 3 derivatives .
Biological Activity
5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole is a compound that has garnered attention in recent years due to its potential biological activities. This indazole derivative is characterized by its unique molecular structure, which includes a methoxy group and a dioxaborolane moiety. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
- Molecular Formula : C15H21BN2O3
- Molecular Weight : 288.15 g/mol
- CAS Number : 2377609-98-6
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases and enzymes involved in cellular signaling pathways.
Anticancer Activity
Recent research has highlighted the anticancer potential of indazole derivatives. In particular, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells:
These results indicate a promising selectivity for cancer cells over normal cells, suggesting a potential therapeutic window.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-induced models:
| Cytokine | Reduction (%) | Concentration (µM) |
|---|---|---|
| Nitric Oxide (NO) | >50% | 1 |
| IL-6 | >40% | 1 |
These findings suggest that the compound may have utility in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity
- Anti-inflammatory Study
Toxicity and Safety Profile
Safety assessments are critical for any compound intended for therapeutic use. Preliminary toxicity studies conducted in vivo showed that this compound had a favorable safety profile at doses up to 40 mg/kg when administered orally to healthy mice over three days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
